Unii-G97ffe9VX5
Overview
Description
SB-737050A is a potent antagonist of the serotonin 6 receptor (5-HT6 receptor). It has been primarily studied for its potential to prevent relapse into addiction. The compound has a molecular formula of C22H23ClN2O3S2 and a molecular weight of 463.01 g/mol .
Preparation Methods
The synthesis of SB-737050A involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
SB-737050A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
SB-737050A has been extensively studied for its applications in various fields:
Chemistry: It is used as a research tool to study the serotonin 6 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of the serotonin 6 receptor in different organisms.
Medicine: SB-737050A has potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mechanism of Action
SB-737050A exerts its effects by antagonizing the serotonin 6 receptor. This receptor is involved in the regulation of neurotransmitter release, cognitive functions, and mood. By blocking the serotonin 6 receptor, SB-737050A can modulate these processes and prevent relapse into addiction. The compound interacts with the receptor at the molecular level, inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
SB-737050A is unique in its high potency and selectivity for the serotonin 6 receptor. Similar compounds include:
SB-271046: Another potent serotonin 6 receptor antagonist with similar applications in addiction research.
Ro 04-6790: A selective serotonin 6 receptor antagonist used in studies of cognitive functions and neurological disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.
Biological Activity
Unii-G97ffe9VX5 is a chemical compound that has garnered attention for its potential biological activities. Although specific studies focusing solely on this compound might be limited, related research on similar compounds and their biological activities can provide insights into its effects and applications.
The biological activity of compounds like this compound often involves multiple mechanisms. These may include:
- Antioxidant Activity : Many compounds exhibit the ability to scavenge free radicals, which can prevent cellular damage.
- Antimicrobial Properties : Some compounds show effectiveness against a range of pathogens, including bacteria and fungi.
- Anticancer Effects : Certain compounds have been studied for their potential to inhibit tumor growth or induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antioxidant Activity : A study investigating various phytochemicals reported that certain compounds possess strong scavenging activity against reactive oxygen species (ROS). This suggests that this compound may similarly contribute to antioxidant defense mechanisms in biological systems .
- Antimicrobial Properties : Research has shown that many food-derived peptides exhibit antimicrobial activities. For instance, peptides derived from plant proteins have been documented to inhibit the growth of various microorganisms, indicating a possible pathway for this compound to exert similar effects .
- Anticancer Potential : Studies on compounds related to this compound have demonstrated antiproliferative effects against cancer cell lines. For example, heat-treated extracts of certain plants showed a significant decrease in antiproliferative activity, suggesting that the stability of such compounds is crucial for maintaining their biological efficacy .
Comparative Table of Biological Activities
Biological Activity | Related Compounds | Observed Effects |
---|---|---|
Antioxidant | Gallic Acid | Strong scavenging of H₂O₂ and DPPH radicals |
Antimicrobial | Food-derived Peptides | Inhibition of bacterial growth |
Anticancer | Artemisinin Derivatives | Induction of apoptosis in cancer cells |
Phytochemical Profile
The biological activities of compounds like this compound are often linked to their phytochemical composition. Key findings include:
- Phenolic Compounds : These are frequently associated with antioxidant and antimicrobial activities. The presence of phenolic acids such as gallic acid has been shown to correlate with increased bioactivity .
- Heat Sensitivity : The stability of these compounds can be affected by processing methods such as heat treatment, which may reduce their efficacy .
Implications for Further Research
Given the promising biological activities associated with compounds similar to this compound, further research is warranted. Future studies should focus on:
- In Vivo Studies : To assess the effectiveness and safety profile in living organisms.
- Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
- Formulation Development : To explore potential applications in pharmaceuticals or functional foods.
Properties
CAS No. |
583045-76-5 |
---|---|
Molecular Formula |
C22H23ClN2O3S2 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H23ClN2O3S2/c1-25-11-9-16-13-19(20(28-2)14-17(16)10-12-25)24-30(26,27)18-5-3-15(4-6-18)21-7-8-22(23)29-21/h3-8,13-14,24H,9-12H2,1-2H3 |
InChI Key |
FFSKQESNYWHALV-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-737050A; SB-737050-A; SB737050A; SB737050-A; SB 737050A; SB 737050-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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